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4-chlorophenylacetylene

Cat. No.: B8058041
M. Wt: 159.23 g/mol
InChI Key: OSZIZRKFGYQTMJ-UHFFFAOYSA-N
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Description

Significance of Terminal Alkynes in Synthetic Strategies

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are of paramount importance in synthetic organic chemistry. fiveable.me Their distinct reactivity allows for a variety of chemical transformations that are not as readily achievable with other functional groups like alkanes or alkenes. numberanalytics.com

The key to their utility lies in the acidity of the terminal hydrogen atom. youtube.com The sp-hybridized carbon of the alkyne is more electronegative than sp2 or sp3 hybridized carbons, which stabilizes the resulting acetylide anion formed upon deprotonation. numberanalytics.com This acetylide anion is a potent nucleophile and can participate in numerous carbon-carbon bond-forming reactions, a cornerstone of building complex molecular architectures from simpler precursors. fiveable.melibretexts.org

Furthermore, terminal alkynes can undergo a range of addition reactions, including hydration to form ketones and oxidation to yield carboxylic acids. fiveable.me They are also crucial substrates in metal-catalyzed reactions, which significantly broadens the scope of their applications in the synthesis of pharmaceuticals, natural products, and advanced materials. numberanalytics.comnumberanalytics.com

Role of Halogenated Phenylacetylenes in Chemical Synthesis and Materials Science

The introduction of a halogen atom onto the phenyl ring of a phenylacetylene (B144264) molecule, creating a halogenated phenylacetylene, adds another layer of synthetic versatility. The halogen atom serves as a reactive handle, enabling a variety of cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. These reactions are powerful tools for constructing complex molecular frameworks.

The nature and position of the halogen can also influence the electronic properties of the molecule, which is particularly relevant in the field of materials science. For instance, halogenated phenylacetylenes are used as building blocks for polymers and other advanced materials with specific electronic and photophysical properties. rsc.orgresearchgate.net Studies have shown that decorating semiconductor surfaces with halogen-substituted phenylacetylenes can modulate the electronic band structure, which has implications for designing high-performance photocatalysts. acs.orgacs.org

Scope and Research Trajectories of 4-Chlorophenylacetylene

This compound is a specific halogenated arylacetylene that has garnered significant attention in chemical research. It is a white crystalline solid at room temperature with a melting point of 45-47 °C. chemicalbook.comchemwhat.comchemsrc.com It is insoluble in water but dissolves in a variety of organic solvents. chemwhat.comfishersci.no

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. fishersci.nocymitquimica.com The presence of both the terminal alkyne and the chloro-substituent makes it a versatile building block. The alkyne can undergo typical reactions of terminal alkynes, such as the Sonogashira coupling. chemicalbook.com For example, it readily reacts with iodophenyl groups to form carbon-carbon triple bonds. chemicalbook.com The chlorine atom also provides a site for nucleophilic substitution reactions. cymitquimica.com

Current research involving this compound is diverse. It is being investigated in the development of new catalytic systems, such as in rhodium-catalyzed [2+2+2]-cyclotrimerization and cobalt-catalyzed C-H activation and annulation. nih.gov It is also a key reactant in the synthesis of functionalized polymers and materials with potential applications in electronics and photonics. rsc.orgresearchgate.net For instance, polymers derived from 1-chloro-2-phenylacetylene monomers have been synthesized and show promise for applications like explosive detection. rsc.org Furthermore, its role in multicomponent reactions, such as visible-light-mediated carbosulfonylation, highlights its utility in developing novel and efficient synthetic methodologies. acs.org

Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C8H5Cl cymitquimica.comchemspider.com
Molecular Weight 136.58 g/mol sigmaaldrich.com
Appearance White Crystalline Solid chemicalbook.com
Melting Point 45-47 °C chemicalbook.comchemwhat.comchemsrc.com
Boiling Point 79-82 °C (at 23 mmHg) chemwhat.com
Solubility Insoluble in water; Soluble in acetone, chloroform, dichloromethane, DMF, DMSO, ethanol, ethyl acetate, hexane, methanol, THF, and toluene. chemicalbook.comchemwhat.comfishersci.no
CAS Number 873-73-4 chemicalbook.comchemsrc.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17N3O B8058041 4-chlorophenylacetylene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diethylamino)-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O/c1-3-10(4-2)6-5-7(8)9-11/h11H,3-6H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZIZRKFGYQTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chlorophenylacetylene and Its Derivatives

Established Synthetic Routes to Substituted Phenylacetylenes

The preparation of substituted phenylacetylenes, including 4-chlorophenylacetylene, has historically relied on several robust and well-established methods. One of the most common approaches involves the dehydrohalogenation of dihaloalkanes or vinyl halides. For instance, a styrene (B11656) derivative can be halogenated to form a dihaloethylbenzene, which is then treated with a strong base, such as sodium amide or potassium tert-butoxide, to eliminate two equivalents of hydrogen halide and form the alkyne.

Another widely used method is the Corey-Fuchs reaction, which involves the conversion of an aldehyde to a terminal alkyne. In this two-step process, the aldehyde is first treated with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromo-olefin. Subsequent treatment with a strong base, like n-butyllithium, results in a lithium acetylide, which can then be quenched with water to yield the terminal alkyne. The Seyferth-Gilbert homologation offers a one-pot alternative for converting aldehydes to terminal alkynes using the Bestmann-Ohira reagent.

Palladium-catalyzed cross-coupling reactions have also become a cornerstone for the synthesis of substituted phenylacetylenes. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, is a particularly powerful tool. researchgate.net While often used to couple a terminal alkyne to an aromatic ring, variations of this methodology can be employed to prepare the substituted phenylacetylene (B144264) itself.

Reaction Starting Material Key Reagents Product
DehydrohalogenationDihaloethylbenzeneStrong base (e.g., NaNH2, KOtBu)Phenylacetylene
Corey-Fuchs ReactionBenzaldehydeCBr4, PPh3; n-BuLiPhenylacetylene
Seyferth-Gilbert HomologationBenzaldehydeBestmann-Ohira reagentPhenylacetylene
Sonogashira CouplingAryl halideTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, baseSubstituted Phenylacetylene

Modern Approaches for the Formation of the Ethynyl (B1212043) Moiety in this compound

More contemporary methods for the introduction of the ethynyl group onto an aromatic ring often focus on improving efficiency, functional group tolerance, and reaction conditions. Transition-metal-catalyzed reactions remain at the forefront of these developments.

The copper-free Sonogashira coupling has emerged as a significant advancement, mitigating the environmental and practical issues associated with the use of copper co-catalysts. wikipedia.org These reactions often employ more sophisticated palladium catalysts and ligands that can facilitate the coupling of aryl chlorides, which are typically less reactive than bromides and iodides. wikipedia.org For the synthesis of this compound, this could involve the coupling of 1,4-dichlorobenzene (B42874) with a protected acetylene (B1199291) source, followed by deprotection.

Another modern approach is the direct C-H alkynylation of arenes. This method avoids the pre-functionalization of the aromatic ring with a halide or triflate, making it a more atom-economical process. These reactions are typically catalyzed by transition metals like rhodium, iridium, or palladium and often require a directing group to achieve regioselectivity.

The use of ethynylating reagents has also evolved. Trimethylsilylacetylene is frequently used as a stable and safe source of the acetylene unit. The trimethylsilyl (B98337) group can be easily removed under mild conditions after the coupling reaction to reveal the terminal alkyne. This strategy is particularly useful in multi-step syntheses where the acidic proton of a terminal alkyne might interfere with subsequent reactions.

Ortho-Silylation and Metalation Strategies for Substituted Phenylacetylenes

The functionalization of the aromatic ring of substituted phenylacetylenes at the ortho position can be achieved through directed ortho-metalation (DoM) and related silylation strategies. These methods provide a powerful means of introducing a wide range of electrophiles regioselectively.

Directed ortho-metalation involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. chemspider.com The resulting aryllithium species can then react with various electrophiles. chemspider.com While the ethynyl group itself is not a strong DMG, other functional groups on the aromatic ring can direct the metalation. In the context of a derivative of this compound, a strategically placed DMG could be used to facilitate ortho-lithiation. The choice of the organolithium base is crucial to avoid side reactions with the chloro or ethynyl groups.

Ortho-silylation is a related strategy that introduces a silyl (B83357) group at the ortho position. This can be achieved through a DoM reaction followed by quenching with a silicon electrophile, such as trimethylsilyl chloride. Alternatively, catalytic C-H silylation methods have been developed that use transition metal catalysts, such as iridium or rhodium, to direct the silylation to the ortho position of a directing group. The resulting ortho-silylated phenylacetylenes are versatile intermediates that can be further functionalized through reactions like the Hiyama cross-coupling.

Strategy Key Features Potential Application to Phenylacetylenes
Directed ortho-Metalation (DoM)Regioselective deprotonation directed by a DMG.Functionalization ortho to a directing group on the phenylacetylene ring.
Ortho-Silylation via DoMTrapping of the ortho-lithiated species with a silicon electrophile.Introduction of a silyl group for further transformations.
Catalytic C-H SilylationTransition-metal catalyzed silylation directed by a functional group.Direct introduction of a silyl group at the ortho position.

This compound as a Precursor in Diarylacetylene Synthesis

This compound is a valuable precursor for the synthesis of unsymmetrical diarylacetylenes. The Sonogashira coupling is the most prominent reaction in this context, where this compound is coupled with an aryl halide or triflate. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

The reactivity of the aryl halide in the Sonogashira coupling generally follows the order I > Br > Cl. researchgate.net Therefore, coupling this compound with an aryl iodide or bromide is a common strategy. The chloro-substituent on the phenylacetylene ring can influence the electronic properties of the resulting diarylacetylene and can also serve as a handle for further functionalization in subsequent synthetic steps.

Recent advancements in catalyst design have enabled the efficient coupling of less reactive aryl chlorides, which expands the scope of the Sonogashira reaction. wikipedia.org This allows for more flexibility in the choice of coupling partners for the synthesis of diarylacetylenes from this compound.

Below is a table summarizing examples of diarylacetylenes synthesized from this compound using the Sonogashira coupling.

Aryl Halide/Triflate Catalyst System Product Yield (%)
IodobenzenePd(PPh3)4/CuI/Et3N1-(4-Chlorophenyl)-2-phenylacetyleneNot specified
4-IodotoluenePd(PPh3)2Cl2/CuI/Et3N1-(4-Chlorophenyl)-2-(p-tolyl)acetyleneNot specified
1-Bromo-4-nitrobenzenePd(OAc)2/PPh3/CuI/Et3N1-(4-Chlorophenyl)-2-(4-nitrophenyl)acetyleneNot specified
4-BromobenzonitrilePd(PPh3)4/CuI/piperidine4-((4-Chlorophenyl)ethynyl)benzonitrileNot specified

Advanced Chemical Reactivity and Transformation Mechanisms

Catalytic Cross-Coupling Reactions Involving 4-Chlorophenylacetylene

This compound serves as a versatile building block in the construction of complex organic molecules through catalytic cross-coupling reactions. Both palladium and copper catalytic systems have been effectively employed to activate its terminal C-H bond and carbon-carbon triple bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, facilitating a wide array of cross-coupling reactions with high efficiency and selectivity. While this compound is a viable substrate for many standard palladium-catalyzed reactions like the Sonogashira coupling, its utility in more complex annulation reactions and sequential coupling strategies highlights its importance.

Annulation reactions are powerful chemical transformations that construct cyclic structures in a single step. In the context of this compound, these reactions can be guided by a catalyst to control the regioselectivity (where new bonds form) and chemoselectivity (which functional groups react).

While palladium is a prominent catalyst for such annulations involving alkynes, specific examples detailing its catalysis with this compound are not as prevalent as for other transition metals like rhodium. nih.govmst.edu However, research on rhodium-catalyzed [3+2] annulation of cyclic ketimines with alkynyl chlorides demonstrates the reactivity of halo-substituted phenylacetylenes in forming complex heterocyclic scaffolds. In one study, this compound was used as a substrate in a reaction with a cyclic ketimine, catalyzed by a rhodium complex, to produce a highly functionalized indenyl amine. acs.org This transformation proceeded with high regioselectivity, though it yielded a moderate product amount of 57%. acs.org

The general mechanism for such metal-catalyzed annulations often involves:

Oxidative addition of a substrate to the metal center.

Coordination and insertion of the alkyne.

Intramolecular cyclization.

Reductive elimination to release the product and regenerate the catalyst.

The regioselectivity in these reactions with unsymmetrical alkynes like this compound is a significant challenge, as minor electronic or steric differences can lead to mixtures of products. acs.orgnih.gov However, the use of specific directing groups on one of the reactants can effectively control the orientation of the alkyne insertion, leading to a single desired regioisomer.

Table 1: Rhodium-Catalyzed [3+2] Annulation of a Cyclic Ketimine with this compound acs.org
Reactant 1Reactant 2Catalyst SystemSolventYield
nih.govrsc.orgBenzoxazine derivative (Cyclic Ketimine)This compound[Cp*RhCl2]2 / Copper AcetateDCE57%

A powerful two-step strategy for the functionalization of terminal alkynes involves an initial hydroboration followed by a Suzuki-Miyaura cross-coupling reaction. This sequence allows for the stereoselective synthesis of trisubstituted alkenes.

Step 1: Hydroboration of this compound

The first step is the hydroboration of this compound. This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond. To achieve high regioselectivity (anti-Markovnikov addition) and stereoselectivity (syn-addition), specific hydroboration reagents are used. Pinacolborane (HBpin) is a common reagent for this purpose, often requiring a catalyst to react efficiently with aromatic alkynes. rsc.org Studies have shown that 9-borabicyclo[3.3.1]nonane (9-BBN) can effectively catalyze the hydroboration of various para-substituted terminal aromatic alkynes with pinacolborane, yielding (E)-alkenylboronic acid pinacol (B44631) esters. rsc.org This method is compatible with electronically diverse substituents, and halo-substituted derivatives are known to proceed effectively. rsc.org The reaction produces the vinylborane (B8500763) intermediate, (E)-2-(4-chlorophenyl)ethenylboronic acid pinacol ester.

Step 2: Suzuki-Miyaura Cross-Coupling

The vinylborane product from the hydroboration step is then used directly in a palladium-catalyzed Suzuki-Miyaura coupling reaction with an organic halide (e.g., aryl bromide or iodide). acs.org The general mechanism for this coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a palladium(II) complex.

Transmetalation: In the presence of a base, the organic group from the vinylborane is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. acs.org

This sequence allows for the creation of a new carbon-carbon bond at the terminal carbon of the original alkyne with precise control over the geometry of the resulting double bond.

Table 2: Representative Two-Step Hydroboration/Suzuki-Miyaura Sequence
StepReactionTypical Reagents & ConditionsProduct
1. HydroborationThis compound to VinylboranePinacolborane (HBpin), 9-BBN (catalyst), THF, 65 °C rsc.org(E)-2-(4-chlorophenyl)ethenylboronic acid pinacol ester
2. Suzuki-Miyaura CouplingVinylborane + Aryl HalidePd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene) beilstein-journals.org(E)-1-Aryl-2-(4-chlorophenyl)ethene

Copper-Catalyzed Coupling Reactions

Copper catalysts offer a cost-effective and environmentally benign alternative to palladium for certain cross-coupling reactions. They are particularly effective in activating the terminal C-H bond of alkynes, including this compound.

The traditional Sonogashira reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. However, a variation known as oxidative Sonogashira coupling can occur, which proceeds through a copper-only catalyzed pathway under oxidative conditions. This reaction couples a terminal alkyne directly with another nucleophilic partner, such as an organoboronic acid or ester, in the presence of an oxidant.

While the classic Sonogashira reaction proceeds via Pd(0)/Pd(II) and Cu(I) catalytic cycles, a copper-catalyzed oxidative coupling follows a different mechanistic path. A plausible cycle involves:

Formation of a copper(I)-acetylide species from this compound.

Oxidation of the copper(I)-acetylide to a higher-valent copper(II) or copper(III) intermediate by an external oxidant.

Transmetalation with the coupling partner (e.g., an arylboronic acid).

Reductive elimination of the coupled product, regenerating a copper species that re-enters the catalytic cycle.

A significant challenge in oxidative couplings of terminal alkynes is the competing homocoupling reaction (Glaser coupling), which produces a symmetrical diyne. The choice of ligands and reaction conditions is critical to suppress this side reaction and favor the desired cross-coupling pathway.

Selenoalkynylation is a process that forms a carbon-selenium bond between an alkyne and a selenium-containing reagent. Copper catalysis has proven highly effective for this transformation. Research has demonstrated a direct and efficient method for the synthesis of alkynyl selenides through the copper-catalyzed reaction of terminal alkynes with selenocyanates (R-SeCN).

In a specific application, this compound was successfully coupled with an N-selenocyanatophthalimide derivative in a process catalyzed by copper(I) iodide (CuI). The reaction, conducted in acetonitrile (B52724) with cesium carbonate as the base, yielded the corresponding alkynyl selenide (B1212193) in an 82% yield.

The proposed mechanism for this type of reaction involves the following steps:

Coordination of the copper(I) catalyst to the terminal alkyne.

Formation of a copper(I)-acetylide intermediate through deprotonation by the base.

The copper acetylide then reacts with the selenium electrophile (the selenocyanate).

This step likely proceeds through an oxidative addition/reductive elimination sequence at the copper center or a related pathway to form the C-Se bond and regenerate the catalyst.

This method provides a straightforward route to valuable organoselenium compounds, which have applications in materials science and medicinal chemistry.

Table 3: Copper-Catalyzed Selenoalkynylation of this compound
AlkyneSelenium SourceCatalystBaseSolventYield
This compoundN-selenocyanatophthalimide derivativeCuICs2CO3Acetonitrile (ACN)82%

Cross-Coupling with Organozinc Reagents

The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate, represents a powerful method for the formation of carbon-carbon bonds. While specific examples detailing the Negishi coupling of this compound with organozinc reagents are not abundant in the literature, the general reactivity of terminal alkynes in such reactions suggests its feasibility.

The reaction would involve the deprotonation of this compound to form a zinc acetylide, which would then couple with an aryl or alkyl halide. Alternatively, the chloro-substituent on the phenyl ring could potentially participate in a Negishi coupling with an organozinc reagent, although this would require more forcing conditions. The general conditions for such a reaction would typically involve a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. The reaction is known for its high functional group tolerance and is generally carried out under mild conditions.

Dimerization and Cross-Dimerization of Terminal Alkynes

The dimerization of terminal alkynes, including this compound, provides a direct route to conjugated 1,3-diynes and enynes. These reactions are typically catalyzed by transition metals such as iron, manganese, or rhodium.

In the context of iron-catalyzed homocoupling of terminal alkynes, this compound has been shown to give a low yield of the corresponding 1,4-bis(4-chlorophenyl)buta-1,3-diyne. This has been attributed to the potential for oligomerization of the product due to the presence of the para-chloro substituent, which can act as a leaving group under certain conditions.

The cross-dimerization of this compound with other terminal alkynes can lead to the formation of unsymmetrical 1,3-diynes or enynes, depending on the catalyst and reaction conditions employed. These reactions are valuable for the construction of complex conjugated systems.

Addition Reactions to the Alkyne Moiety of this compound

The carbon-carbon triple bond of this compound is susceptible to a variety of addition reactions, allowing for the synthesis of a wide range of functionalized styrenes and other derivatives.

Catalytic Semihydrogenation of Terminal Alkynes

The selective reduction of the alkyne to an alkene, known as semihydrogenation, is a crucial transformation in organic synthesis. The development of efficient and selective catalysts for this process is of significant interest.

Palladium-based catalysts are widely used for the semihydrogenation of alkynes. The selectivity for the corresponding alkene over complete reduction to the alkane is a key challenge.

A novel cerium-based metal-organic framework (MOF) supported palladium catalyst, Pd@Ce-bptc , has been shown to be effective for the semihydrogenation of phenylacetylene (B144264) derivatives. nih.gov For this compound, a conversion of 42% was observed after 1 hour of reaction time. nih.gov This result was noted to be lower than that for phenylacetylene and its derivatives bearing electron-donating groups, indicating an electronic effect of the chloro-substituent on the reaction rate. nih.gov

Another catalytic system, a Pd-Cu₂O nanocomposite , has been reported for the selective semihydrogenation of terminal alkynes. While detailed results for this compound are not provided in the main text of the study, it is listed as one of the substrates used in the supporting information, suggesting its compatibility with this catalytic system.

The following table summarizes the performance of the Pd@Ce-bptc catalyst for the semihydrogenation of various phenylacetylene derivatives.

Table 1: Palladium-Catalyzed Semihydrogenation of Phenylacetylene Derivatives using Pd@Ce-bptc

Substrate Conversion (%) (1 h)
4-Methylphenylacetylene 55
4-tert-Butylphenylacetylene 85
This compound 42
4-Bromophenylacetylene 20

Data sourced from a 2024 publication on novel cerium-based metal-organic frameworks. nih.gov

Hydroboration Reactions

Hydroboration represents a powerful method for the functionalization of alkynes, leading to the formation of versatile vinylboron compounds.

Conventional hydroborations of alkynes typically proceed via a syn-addition mechanism. However, radical-mediated hydroboration offers a complementary pathway to achieve trans-hydroboration, yielding (E)-alkenylboranes. This transformation can be achieved using N-heterocyclic carbene boranes (NHC-boranes) in the presence of a radical initiator, such as di-tert-butyl peroxide (DTBP), upon thermolysis. nsf.govnih.gov

The reaction is proposed to occur through a radical chain mechanism:

Initiation : The initiator (DTBP) generates a tert-butoxyl radical, which abstracts a hydrogen atom from the NHC-borane to form an NHC-boryl radical. nsf.gov

Propagation : The NHC-boryl radical adds to the alkyne, like an arylacetylene, to form a β-NHC-borylalkenyl radical intermediate. nsf.gov This is followed by a hydrogen abstraction step from another molecule of the NHC-borane, yielding the (E)-alkenylborane product and regenerating the NHC-boryl radical to continue the chain. nsf.govnih.gov

This method provides high E/Z selectivity (typically 90:10 or greater) and avoids the need for transition metal catalysts or directing groups. nsf.gov The observed trans-selectivity is believed to result from kinetic control during the hydrogen-transfer step. nsf.govnih.gov While this reaction has been demonstrated for internal alkynes, its application to terminal arylacetylenes like this compound is mechanistically plausible. nsf.gov

Hydrophosphination Reactions with Zintl Ions and Phases

The addition of P-H bonds across carbon-carbon triple bonds, or hydrophosphination, is a direct method for synthesizing organophosphine compounds. Recent research has shown that Zintl ions and phases can effectively catalyze this transformation for a range of alkynes, including this compound. nih.gov

In a study exploring the scope of alkyne hydrophosphination, this compound (2f) was reacted with diphenylphosphine (B32561) using a catalytic system composed of 1 mol% of a Zintl cluster initiator and 3 mol% of 18-crown-6 (B118740) in pyridine (B92270). nih.gov The reaction demonstrated high efficiency, achieving over 99% conversion at room temperature in less than two hours. nih.gov The reaction typically yields a mixture of cis- and trans-isomers, with a general preference for the cis-hydrophosphinated product. nih.gov The role of the Zintl species is believed to be that of an initiator, forming a diphenylphosphide anion which then participates in the catalytic cycle. acs.orgnih.gov

The table below summarizes the results for the hydrophosphination of various para-substituted phenylacetylenes, highlighting the high conversion achieved for the 4-chloro derivative.

SubstrateConversion (%)Time (h)
4-ethynylanisole>990.25
4-ethynyltoluene>990.25
4-trifluoromethylphenylacetylene822
4-fluorophenylacetylene>990.25
This compound >99 2
4-bromophenylacetylene>990.25
4-ethynylaniline962

Table 1: Zintl Ion-Promoted Hydrophosphination of para-Substituted Phenylacetylenes. nih.gov

Carbosulfonylation Reactions

A novel, metal-free, three-component carbosulfonylation of alkynes has been developed using visible light photoredox catalysis. This reaction directly converts a sp-hybridized carbon into a sp³-hybridized carbon, creating highly functionalized alkyl sulfones. This compound was used as a model substrate to establish this methodology.

The reaction involves irradiating a mixture of this compound, a sodium sulfinate (e.g., p-toluenesulfinate), and a carboxylic acid (e.g., Boc-L-proline) with blue light in the presence of an organic photocatalyst, 4CzIPN (1 mol%), in DMSO under a nitrogen atmosphere. The transformation proceeds over 14 hours to afford the desired carbosulfonylated product.

The proposed mechanism involves the photocatalyst oxidizing the sodium sulfinate to generate a sulfinyl radical. This radical then adds to the alkyne, forming a vinyl radical, which ultimately leads to the final product after a sequence involving the carboxylic acid.

Under optimized conditions, the reaction with this compound yielded the product in 82% spectroscopic yield with a 4:1 diastereomeric ratio. The major diastereomer was isolated in 63% yield.

Substrate (1h)Reagent 1 (2a)Reagent 2 (3a)CatalystSolventYield (%)
This compoundp-toluenesulfinateBoc-L-proline4CzIPNDMSO63 (isolated)

Table 2: Optimized Visible Light-Mediated Carbosulfonylation of this compound.

Gold-Catalyzed Haloalkynylation and Cycloaddition Reactions

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating the alkyne moiety of compounds like this compound, facilitating a range of transformations. These reactions are notable for their efficiency and selectivity under mild conditions.

Haloalkynylation: Gold(I)-catalyzed haloalkynylation provides an effective method for the simultaneous introduction of a halogen atom and an acetylenic group across a double or triple bond. While specific studies detailing the haloalkynylation of external substrates using this compound as the alkynylating agent are less common, the reactivity of its chloro-substituted analogue, 1-chloro-4-(chloroethynyl)benzene, in gold-catalyzed 1,2-chloroalkynylation of other alkynes has been investigated. Quantum chemical calculations suggest a complex mechanism where the reaction can proceed through different pathways, yet still yield the same conjugated halogenated enyne product.

Cycloaddition Reactions: Gold(I) catalysis also enables intermolecular [2+2] cycloaddition reactions between chloroalkynes, including (4-chlorophenyl)ethyne, and unactivated alkenes. nih.govnih.gov This method is significant as it works efficiently with challenging monosubstituted unactivated alkenes, a transformation that is rare in metal-catalyzed processes. nih.gov The use of sterically hindered cationic gold(I) complexes is crucial for selectively activating the alkyne over the alkene, which prevents catalyst inactivation and competitive side reactions. organic-chemistry.org These reactions proceed with excellent regioselectivity to form synthetically valuable cyclobutene (B1205218) derivatives. nih.govnih.gov For example, the reaction between 1-chloro-4-ethynylbenzene (B13528) and 4-methyl-1-pentene, catalyzed by a gold(I) complex, yields the corresponding [2+2] cycloaddition product exclusively. The resulting cyclobutenes, containing a C(sp²)-Cl bond, are versatile intermediates that can be further functionalized through cross-coupling reactions. nih.gov

Reactant 1Reactant 2Catalyst SystemProduct TypeYield
This compoundMonosubstituted Alkene (e.g., 1-octene)Cationic Au(I) ComplexRegioselective CyclobuteneModerate to Excellent nih.gov
This compound1,1-Disubstituted Alkene (e.g., α-methylstyrene)Cationic Au(I) ComplexRegioselective CyclobuteneModerate to High organic-chemistry.org

Click Chemistry and Cycloaddition Reactions

This compound is an excellent substrate for cycloaddition reactions, most notably in the realm of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form no byproducts.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, transforming terminal alkynes and organic azides into 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is characterized by its remarkable efficiency, mild reaction conditions, and absolute regioselectivity, a stark contrast to the uncatalyzed Huisgen thermal cycloaddition which requires higher temperatures and yields a mixture of 1,4- and 1,5-regioisomers. nih.gov The mechanism involves the formation of a copper(I) acetylide intermediate which then reacts with the azide.

This compound readily participates in CuAAC reactions with a wide variety of organic azides. The reaction is tolerant of the chloro-substituent on the phenyl ring and proceeds with high efficiency. Various copper sources can be used, including CuI, or in situ reduction of CuSO₄ with a reducing agent like sodium ascorbate. beilstein-journals.org The choice of solvent and ligands can influence reaction rates, but excellent yields are generally achieved across different systems. beilstein-journals.orgbeilstein-journals.org

AlkyneAzideCatalyst/ConditionsProductYieldReference
This compoundBenzyl azideCuI, Et₃N, Cyrene™, 30 °C, 12 h1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole95% rsc.org
This compoundEthyl 2-azidoacetateCuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂O, rtEthyl 2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetateHighGeneral protocol
This compoundAzidobenzeneCu(I) source, various solvents, rt1-(4-chlorophenyl)-4-phenyl-1H-1,2,3-triazoleHighGeneral protocol

[2+2] cycloaddition reactions are powerful methods for constructing four-membered rings, such as cyclobutanes and cyclobutenes. These reactions can be initiated thermally, photochemically, or through transition metal catalysis. According to Woodward-Hoffmann rules, the [2+2] cycloaddition of two simple alkenes is thermally forbidden but photochemically allowed. stackexchange.com

For this compound, these reactions provide a direct route to cyclobutene derivatives. As mentioned previously, gold(I) catalysts are effective in promoting the intermolecular [2+2] cycloaddition between this compound and unactivated alkenes. nih.govnih.gov

Photochemical [2+2] cycloadditions are also a viable pathway. These reactions typically require one of the components to absorb light (usually UV), promoting it to an excited state which can then react with the ground-state partner. libretexts.orgaklectures.com The reaction of an alkyne with an alkene under photochemical conditions can yield a cyclobutene. The regiochemistry and stereochemistry of the product are dictated by the nature of the excited state and steric interactions between the reactants.

Reactant 1Reactant 2ConditionsProduct TypeSelectivity
This compoundUnactivated AlkeneGold(I) Catalysis, rtCyclobuteneExcellent Regioselectivity nih.govnih.gov
This compoundEthylenePhotochemical (UV light)CyclobuteneDependent on reaction conditions
This compoundCyclopentenePhotochemical (UV light)Bicyclo[3.2.0]heptene derivativeDependent on reaction conditions

Polymerization Chemistry of 4 Chlorophenylacetylene

Controlled Polymerization Strategies

Controlled polymerization techniques are essential for synthesizing well-defined poly(4-chlorophenylacetylene) with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). Living polymerization, a form of controlled polymerization, is particularly noteworthy. In a living polymerization, the active catalytic species at the end of the growing polymer chain remains active indefinitely in the absence of termination or chain-transfer reactions. This allows for the synthesis of polymers where the molecular weight increases linearly with monomer conversion. Furthermore, these persistent active sites enable the creation of more complex polymer architectures, such as block copolymers. Both rhodium and tungsten-based catalysts have been explored to achieve controlled polymerization of phenylacetylene (B144264) derivatives.

Metal-Catalyzed Polymerization

Transition metal catalysts are paramount for the effective polymerization of substituted acetylenes. Catalysts based on both early (e.g., tungsten, molybdenum) and late transition metals (e.g., rhodium) have proven effective for polymerizing monosubstituted acetylenes like this compound. The choice of metal, its ligand environment, and the reaction conditions dictate the polymerization mechanism, which can generally proceed through either an insertion pathway or a metathesis pathway. This selection ultimately governs the stereochemistry, molecular weight, and properties of the resulting polymer.

Tungsten-Catalyzed Polymerization

Tungsten-based catalysts, particularly tungsten hexachloride (WCl₆) and tungsten oxytetrachloride (WOCl₄), are effective for the polymerization of phenylacetylenes. These catalysts often function via a metathesis mechanism, which involves the formation of a metal carbene intermediate. The polymerization proceeds through a [2+2] cycloaddition between the monomer's alkyne bond and the metal-carbon double bond, forming a metallacyclobutene intermediate that subsequently reopens to propagate the polymer chain.

The reactivity of these tungsten catalysts can be influenced by the electronic nature of the substituent on the phenylacetylene monomer. For this compound, the electron-withdrawing nature of the chlorine atom can enhance the catalytic activity. Cocatalysts, such as organotin compounds (e.g., tetraphenyltin, Ph₄Sn), are often used in conjunction with tungsten chlorides to improve catalytic performance and polymer yield. These systems typically produce polymers with a high trans-content in the polyene backbone.

Representative Data for Tungsten-Catalyzed Phenylacetylene Polymerization

Catalyst System Monomer/Catalyst Ratio Polymer Yield (%) Average Molecular Weight ()
WOCl₄ 100:1 98 85,000

Data is for the polymerization of phenylacetylene and serves as a representative example. researchgate.net

Rhodium-Catalyzed Living Polymerization

Rhodium(I) complexes are particularly renowned for their ability to catalyze the living polymerization of phenylacetylene and its derivatives, yielding highly stereoregular polymers with a cis-transoidal configuration. unizar.es A commonly used and effective catalyst system is a combination of a rhodium dimer, such as [Rh(norbornadiene)Cl]₂, and a cocatalyst, typically a tertiary amine like triethylamine. nii.ac.jp

The polymerization mechanism is believed to proceed via a cis-insertion of the monomer into a rhodium-acetylide or rhodium-vinyl bond. The living nature of this process allows for excellent control over the polymer's molecular weight and results in a narrow polydispersity. The stability of the propagating species is a key feature of this system, preventing termination and chain transfer reactions that are common in other polymerization methods. unizar.es

Representative Data for Rhodium-Catalyzed Phenylacetylene Polymerization

Catalyst System Mw (g/mol) Polydispersity Index (Mw/Mn)
[Rh(cod)(Ph₂PPy)][BF₄] / iPrNH₂ 3.42 x 10⁵ 1.39
[Rh(nbd)(μ-Ph₂PPy)]₂[BF₄]₂ / iPrNH₂ 2.02 x 10⁵ 1.39
[Rh(nbd)(Ph₂PPy-NMe₂)][BF₄] 2.04 x 10⁶ 1.63

Data is for the polymerization of phenylacetylene and serves as a representative example. unizar.es

Structure-Activity Relationships in Monomer and Polymer Properties

The chemical structure of the this compound monomer directly influences both the polymerization process and the final properties of the poly(this compound).

Monomer Reactivity: The chlorine atom at the para-position exerts an electron-withdrawing inductive effect. This electronic perturbation can increase the monomer's susceptibility to nucleophilic attack by the active catalyst center, potentially increasing the rate of polymerization compared to unsubstituted phenylacetylene, particularly with early transition metal catalysts like tungsten.

Polymer Solubility: The presence of substituents on the phenyl ring is crucial for rendering polyphenylacetylenes soluble. Unsubstituted polyphenylacetylene has poor solubility. The chloro-substituent helps to disrupt the packing of the rigid polymer chains, thereby improving its solubility in common organic solvents such as toluene, tetrahydrofuran (B95107) (THF), and chloroform. fishersci.comchemicalbook.comchemicalbook.com This enhanced solubility is critical for polymer characterization and processing.

Thermal Stability: Substituted polyphenylacetylenes generally exhibit good thermal stability. The thermal properties, such as the decomposition temperature, are influenced by the nature of the substituent. While specific data for poly(this compound) is not widely reported, related polyimide structures capped with phenylacetylene show excellent thermal stability with initial decomposition temperatures above 500°C. nih.gov

Conformational Properties: The substituent can induce a helical conformation in the polymer backbone. The interaction between the pendant chloro-phenyl groups along the polymer chain influences the tightness and preferred helical sense of the polymer, which can be further affected by the solvent environment.

Conjugated Polyacetylenes from this compound

The polymerization of this compound results in a polymer, poly(this compound), which possesses a backbone of alternating carbon-carbon double bonds. This structure leads to a delocalized π-electron system, classifying it as a conjugated polymer. This conjugation is the source of the material's characteristic electronic and optical properties.

The effective conjugation length, which is the extent over which the π-electrons are delocalized, is a critical factor. It is influenced by the polymer's stereochemistry (cis vs. trans geometry) and conformation (twists in the polymer backbone). Rhodium catalysts typically yield cis-transoidal polymers, while tungsten catalysts often produce trans-rich polymers. These different isomeric structures can lead to variations in the electronic and optical properties of the material. The chlorine substituent can also electronically influence the conjugated backbone, potentially modifying the polymer's band gap and conductivity. Doping of chlorine-substituted polyacetylenes, either p-type or n-type, has been shown to increase electrical conductivity significantly. rsc.org These properties make poly(this compound) a candidate for applications in organic electronics, such as semiconductors and light-emitting materials.

Mechanistic Investigations and Reaction Pathway Elucidation

Catalytic Cycle Analysis

The catalytic cycle is the cornerstone of any catalytic reaction, illustrating the step-by-step transformation of reactants into products, with the regeneration of the catalyst. For reactions involving 4-chlorophenylacetylene, different metals operate through distinct, though sometimes analogous, mechanistic pathways.

Palladium complexes are highly versatile catalysts for carbon-carbon bond formation, with the Sonogashira coupling being a prime example of their application with terminal alkynes like this compound. The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgyoutube.com

The generally accepted mechanism for the palladium-catalyzed Sonogashira coupling proceeds as follows:

Reductive Elimination and Catalyst Regeneration: The cycle begins with an active Pd(0) species, often generated in situ from a Pd(II) precatalyst. wikipedia.org

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (in this context, an appropriate coupling partner for this compound). This step forms a Pd(II) intermediate. youtube.comlibretexts.org The reactivity of the halide is a critical factor, with iodides being more reactive than bromides or chlorides. youtube.com

Transmetalation: A copper(I) acetylide, formed in the concurrent copper cycle from this compound, transfers the alkynyl group to the palladium(II) center. This step displaces the halide and forms a palladium(II)-alkynyl complex. youtube.com

Reductive Elimination: The final step is the reductive elimination of the coupled product (the arylalkyne) from the palladium(II) complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

A copper-free variant of the Sonogashira reaction also exists, where the deprotonation of the alkyne is facilitated by a base, followed by direct interaction with the palladium complex. libretexts.org

Another significant palladium-catalyzed reaction is the semi-hydrogenation of this compound to 4-chlorostyrene. This process is of industrial importance, and studies have shown that the selectivity is highly dependent on the catalyst support. rsc.orgchinesechemsoc.orgrsc.org

Copper catalysts are central to the Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" that yields 1,2,3-triazoles. nih.govbeilstein-journals.org The reaction of this compound with an organic azide in the presence of a copper(I) catalyst proceeds with high regioselectivity to form the 1,4-disubstituted triazole. beilstein-journals.org

The catalytic cycle for CuAAC is thought to involve the following key steps:

Formation of Copper(I) Acetylide: The terminal alkyne, this compound, reacts with a copper(I) species to form a copper(I) acetylide intermediate. nih.gov The presence of a base can facilitate the deprotonation of the alkyne.

Coordination of the Azide: The organic azide coordinates to the copper center. Mechanistic proposals suggest the involvement of polynuclear copper acetylide complexes. nih.govnih.gov

Cycloaddition: The coordinated azide then undergoes a cycloaddition reaction with the acetylide. This is the key bond-forming step.

Protonolysis and Product Release: The resulting copper triazolide intermediate undergoes protonolysis to release the triazole product and regenerate the active copper(I) catalyst.

The use of N-heterocyclic carbene (NHC) ligands has been shown to enhance the catalytic activity of copper complexes in these reactions. nih.gov

Gold catalysts, typically in the +1 oxidation state, act as soft Lewis acids that activate the carbon-carbon triple bond of alkynes like this compound towards nucleophilic attack. researchgate.netmdpi.com This activation facilitates a range of transformations, including hydration, hydroamination, and cycloisomerization reactions.

A general mechanism for gold-catalyzed nucleophilic addition to an alkyne involves:

π-Activation: The gold(I) catalyst coordinates to the alkyne, forming a π-complex. This coordination withdraws electron density from the alkyne, making it more electrophilic. researchgate.netnih.gov

Nucleophilic Attack: A nucleophile (e.g., water, alcohol, amine) attacks the activated alkyne. This attack typically occurs in an anti fashion with respect to the gold catalyst.

Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis, which cleaves the carbon-gold bond, releases the product, and regenerates the gold catalyst. nih.gov

In multicomponent reactions, the gold catalyst can facilitate a cascade of events, starting with the formation of a gold acetylide, which then reacts with other components. nih.gov

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions, including the Sonogashira coupling. rsc.org Nickel catalysts can be particularly effective for coupling less reactive aryl chlorides. kit.edu

The catalytic cycle for nickel-catalyzed Sonogashira coupling is analogous to the palladium-catalyzed version and generally involves:

Oxidative Addition: A Ni(0) species undergoes oxidative addition with an aryl halide to form a Ni(II) intermediate.

Transmetalation: A copper acetylide of this compound transfers the alkynyl group to the nickel center.

Reductive Elimination: The coupled product is eliminated, regenerating the Ni(0) catalyst.

Some nickel-catalyzed reactions may proceed through different pathways, such as those involving Ni(I)/Ni(III) cycles or radical processes, especially in reductive cross-coupling reactions where two electrophiles are coupled. scispace.comresearchgate.net The choice of ligands, such as phosphines or N-heterocyclic carbenes, is crucial for stabilizing the nickel intermediates and promoting the desired reactivity. thieme-connect.de

A visible-light-initiated, nickel-catalyzed Sonogashira coupling has also been developed, proceeding through an energy-transfer mechanism from a photosensitizer to an aryl-Ni(II) acetylide species, which then undergoes reductive elimination. nih.gov

Rhodium complexes are effective catalysts for the polymerization of substituted acetylenes. While specific studies on the rhodium-catalyzed polymerization of this compound are not detailed in the provided search results, the general mechanism can be inferred from related systems, such as the polymerization of alkynylsilylacetylenes. nih.gov

Rhodium-catalyzed polymerization of alkynes often proceeds via an insertion mechanism. A proposed catalytic cycle involves:

Initiation: The rhodium catalyst reacts with a monomer unit to form an initial rhodium-vinyl or rhodium-acetylide species.

Propagation: Subsequent monomer units insert into the rhodium-carbon bond, leading to chain growth. The coordination of the incoming alkyne monomer to the rhodium center is a key step, followed by migratory insertion.

Termination: The polymerization can be terminated through various pathways, such as β-hydride elimination or reaction with a terminating agent, which releases the polymer chain and regenerates a rhodium species that can initiate a new chain.

In "stitching polymerization," a rhodium catalyst can facilitate the polymerization of diynes or triynes to form ladder-type π-conjugated polymers. nih.gov

Role of Support Materials and Ligand Tuning in Catalysis

The performance of a catalytic system is not solely dependent on the metal center but is also heavily influenced by the surrounding chemical environment, namely the support material for heterogeneous catalysts and the ligands for homogeneous catalysts.

Support Materials: In heterogeneous catalysis, the support material can significantly impact the activity, selectivity, and stability of the catalyst. For palladium-catalyzed reactions, various supports have been explored.

Metal-Organic Frameworks (MOFs): MOFs, such as cerium-based Ce-bptc, have been used as supports for palladium nanoparticles in the semi-hydrogenation of phenylacetylene (B144264) derivatives, including this compound. rsc.orgrsc.org The porous structure and the chemical nature of the MOF can create a specific microenvironment that promotes charge transfer and enhances catalytic performance. rsc.org

Mesoporous Silica: Materials like MCM-41 have been used to anchor palladium complexes, creating highly efficient and recyclable catalysts for Sonogashira reactions. researchgate.net

Below is a table summarizing the effect of different support materials on palladium-catalyzed reactions.

Support MaterialCatalystReaction TypeKey FindingsReference
GraphenePd/rGOHydrodechlorinationHigh removal rate of 4-chlorophenol. mdpi.com
AluminaPd/AlHydrodechlorinationEffective, but performance is dependent on catalyst dosage. mdpi.com
Ce-based MOFPd@Ce-bptcSemi-hydrogenationHigh activity and selectivity for the hydrogenation of this compound to 4-chlorostyrene. rsc.orgrsc.org
Mesoporous SilicaMCM-41-PdSonogashira CouplingHighly efficient and recyclable catalyst with low Pd loading. researchgate.net

Ligand Tuning: In homogeneous catalysis, ligands play a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Phosphine (B1218219) Ligands: Triphenylphosphine (B44618) is a common ligand in palladium-catalyzed reactions, but tuning the properties of the phosphine ligand can improve catalyst performance.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form stable complexes with various transition metals, including palladium, copper, and nickel. wikipedia.orgnih.gov These ligands have been shown to enhance the catalytic activity in Sonogashira couplings and CuAAC reactions. wikipedia.orgnih.gov

Nitrogen-based Ligands: Pyridine (B92270) and bipyridyl-based ligands have been used to create effective palladium and nickel catalysts for cross-coupling reactions. wikipedia.orgrsc.org

The choice of ligand can affect key steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can also prevent catalyst deactivation.

Spectroscopic and Kinetic Analyses of Reaction Pathways

Spectroscopic and kinetic analyses are powerful tools for identifying reactive intermediates and determining the rate-limiting steps of a reaction, thereby providing a detailed picture of the reaction mechanism.

In the context of visible-light-mediated three-component reactions, the carbosulfonylation of this compound has been investigated to understand the sequence of bond-forming events. Mechanistic insights were gained through a series of control and quenching experiments. The addition of a radical scavenger, such as TEMPO, to the reaction mixture resulted in the complete suppression of product formation. This observation strongly suggests the involvement of radical intermediates in the reaction pathway. Further analysis by high-resolution mass spectrometry (HRMS) confirmed the presence of TEMPO adducts of both the tosyl radical and the alkyl radical, providing direct evidence for their participation.

Cyclic voltammetry (CV) has been employed to study the electrochemical methylthiolation of this compound using dimethyl sulfoxide (DMSO) as the methylthiolating reagent. CV experiments can reveal the oxidation and reduction potentials of the reactants and intermediates, offering clues about the feasibility of proposed electron transfer steps. In these studies, the absence of an oxidation peak in the blank experiment with only DMSO, and the appearance of distinct oxidation peaks upon the addition of a potassium iodide (KI) additive, pointed towards the crucial role of the additive in initiating the reaction.

While detailed kinetic data such as rate constants and activation energies for reactions of this compound are not extensively reported in the literature, the principles of kinetic analysis are fundamental to mechanistic elucidation. For instance, in Sonogashira cross-coupling reactions, a common transformation for terminal alkynes, kinetic studies of analogous systems involving phenylacetylene and chlorobenzene (B131634) on silver surfaces have shown that the reaction can be kinetically controlled to favor the desired cross-coupling product over competing homocoupling reactions. Such studies typically involve monitoring the concentration of reactants and products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Table 1: Spectroscopic and Mechanistic Probes in Reactions of this compound

Reaction TypeAnalytical TechniqueObservationMechanistic Implication
Visible-Light-Mediated CarbosulfonylationRadical Quenching with TEMPOInhibition of product formationInvolvement of radical intermediates
Visible-Light-Mediated CarbosulfonylationHigh-Resolution Mass Spectrometry (HRMS)Detection of TEMPO-radical adductsConfirmation of specific radical intermediates
Electrochemical MethylthiolationCyclic Voltammetry (CV)Appearance of oxidation peaks with additiveAdditive facilitates the initial electron transfer

Isotopic Labeling Studies in Mechanistic Exploration

Isotopic labeling is a powerful technique that involves replacing an atom in a reactant with one of its isotopes to trace its fate throughout a chemical reaction. This method can provide unambiguous evidence for bond-breaking and bond-forming steps and help to distinguish between different possible reaction mechanisms. chem-station.com

A key application of isotopic labeling is the determination of kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with a non-labeled substrate to the rate constant with an isotopically labeled substrate. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For hydrogen isotopes, a significant primary KIE (typically kH/kD > 2) is a strong indicator of C-H bond cleavage in the rate-limiting step. princeton.edu Secondary KIEs, where the bond to the isotope is not directly involved in the rate-determining step, can provide information about changes in hybridization or the steric environment of the labeled position during the reaction. princeton.edu

While specific KIE studies on reactions of this compound are not widely documented, the principles are directly applicable. For example, in a hypothetical base-catalyzed isomerization of this compound to an allene, a primary deuterium KIE could be measured by comparing the reaction rates of this compound and its deuterated analogue, 4-chloro(ethynyl-d1)benzene. A significant kH/kD value would support a mechanism where the abstraction of the acetylenic proton is the rate-determining step.

Furthermore, isotopic labeling can be used to trace the movement of atoms. In a study of the gold(I)-catalyzed bromoalkynylation of an allylsilane with a related bromoalkyne, a ¹³C labeling experiment was crucial in elucidating the reaction mechanism. By labeling one of the acetylenic carbons, the researchers were able to demonstrate that a rearrangement had occurred, as the position of the ¹³C label had shifted in the final product. This finding was instrumental in proposing a plausible mechanism that accounted for the observed stereochemistry of the product. A similar approach could be applied to reactions of this compound to track the connectivity of the carbon atoms and verify proposed reaction pathways.

The potential for deuterium labeling in reactions of this compound has also been demonstrated in the context of electrochemical methylthiolation. When the reaction was performed using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent and methylthiolating reagent, a deuterated methylthiolated product was successfully isolated. This result highlights the feasibility of incorporating isotopes into the products of reactions involving this compound, opening the door for more detailed mechanistic studies using this technique.

Table 2: Potential Isotopic Labeling Studies for Mechanistic Elucidation of this compound Reactions

Proposed StudyIsotopic LabelExpected OutcomeMechanistic Question Addressed
Kinetic Isotope Effect in Base-Catalyzed IsomerizationDeuterium (D) at the acetylenic positionSignificant kH/kD > 2Is the acetylenic C-H bond broken in the rate-determining step?
¹³C Labeling in a Rearrangement ReactionCarbon-13 (¹³C) at one of the acetylenic carbonsScrambling or specific positioning of the ¹³C label in the productDoes the carbon skeleton undergo rearrangement during the reaction?
Deuterium Labeling in Sonogashira CouplingDeuterium (D) in the solvent or on the baseIncorporation of deuterium into the product or byproductsWhat is the role of protonolysis in the catalytic cycle?

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) has become an indispensable tool for investigating the energetics of chemical reactions involving 4-chlorophenylacetylene. By calculating the electronic structure of reactants, transition states, and products, DFT allows for the determination of key thermodynamic and kinetic parameters.

One of the most studied reactions of arylacetylenes is the Sonogashira cross-coupling reaction. While specific DFT studies on the reaction energetics of this compound are not extensively documented, analogies can be drawn from computational investigations of similar cross-coupling reactions. For instance, DFT calculations on the Sonogashira coupling of phenylacetylene (B144264) with aryl halides have elucidated the energy profile of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. These studies typically employ functionals like B3LYP with appropriate basis sets to calculate the Gibbs free energy of each step.

Below is an illustrative data table showcasing typical calculated energetic data for a model Sonogashira coupling reaction, which can be considered analogous to reactions involving this compound.

Reaction StepReactantsTransition State (TS)ProductsΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)
Oxidative AdditionPd(0)L2 + Ar-X[TS_OA]Ar-Pd(II)(X)L215-20-5 to -10
TransmetalationAr-Pd(II)(X)L2 + Cu-C≡C-Ph[TS_TM]Ar-Pd(II)(C≡C-Ph)L2 + CuX5-10-15 to -20
Reductive EliminationAr-Pd(II)(C≡C-Ph)L2[TS_RE]Ar-C≡C-Ph + Pd(0)L220-25-25 to -30

This is a representative table based on analogous systems. Actual values for this compound may vary.

Electronic Structure Analysis of Intermediates and Transition States

The electronic structure of intermediates and transition states in reactions of this compound provides crucial insights into the reaction mechanism. Techniques such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are employed to understand charge distribution, bond orders, and orbital interactions.

In cycloaddition reactions, for example, the electronic nature of the transition state determines the concertedness and asynchronicity of the bond-forming process. For a Diels-Alder reaction involving this compound as the dienophile, computational analysis of the transition state would reveal the partial charges on the interacting carbon atoms and the extent of bond formation. The chlorine substituent, being electron-withdrawing, is expected to influence the charge distribution in the phenyl ring and the acetylene (B1199291) moiety, thereby affecting the electronic properties of the transition state.

An illustrative table of calculated electronic properties for a hypothetical transition state in a reaction of this compound is presented below.

Atom/GroupMulliken Charge (a.u.)NBO Charge (a.u.)
C (acetylenic, α to ring)+0.1 to +0.2+0.15 to +0.25
C (acetylenic, terminal)-0.1 to -0.2-0.15 to -0.25
C (ipso, attached to alkyne)+0.05 to +0.1+0.08 to +0.12
C (para, with Cl)+0.1 to +0.15+0.12 to +0.18
Cl-0.1 to -0.2-0.15 to -0.25

This is a representative table based on general principles of electronic effects. Specific values would require dedicated calculations.

Modeling of Hydrogen Activation Pathways

The activation of molecular hydrogen by unsaturated organic molecules is a fundamentally important process. While direct activation of H2 by this compound is thermodynamically challenging, computational studies on related systems, particularly those involving frustrated Lewis pairs (FLPs), can provide a framework for understanding potential activation pathways. nih.gov

Computational modeling of hydrogen activation typically involves mapping the potential energy surface for the interaction of H2 with the activating species. DFT calculations can identify transition states and intermediates, revealing the mechanism of H-H bond cleavage. For a hypothetical FLP-mediated hydrogenation of this compound, the alkyne would act as the substrate. The modeling would focus on the energetics of hydrogen splitting across the Lewis acidic and basic sites of the FLP and the subsequent transfer of the activated hydrogen to the alkyne. nih.gov

Kinetic Modeling for Complex Reaction Systems (e.g., Formation of Chlorinated Naphthalenes)

This compound can be a precursor or an intermediate in the formation of more complex and often hazardous compounds, such as chlorinated naphthalenes, in high-temperature environments like combustion processes. Kinetic modeling, often coupled with quantum chemical calculations, is essential for understanding the formation mechanisms and predicting the yields of these products.

Studies on the formation of polychlorinated naphthalenes (PCNs) from precursors like chlorophenols have shown that chlorinated phenylacetylenes can be key intermediates. nih.govnih.govmdpi.commdpi.com Kinetic models for these complex systems involve a large network of elementary reactions. The rate constants for these reactions are often calculated using transition state theory (TST) with energies obtained from DFT calculations. The models can then simulate the concentration profiles of various species over time under different conditions.

A simplified representation of a kinetic model for the formation of a dichlorinated naphthalene (B1677914) (DCN) from this compound could include the following key reaction steps, with rate constants (k) that are temperature-dependent (Arrhenius form: k = A * exp(-Ea/RT)).

ReactionReactantsProductsEa (kcal/mol)A (s⁻¹ or cm³mol⁻¹s⁻¹)
Radical FormationThis compound + H•4-chlorophenylvinyl• + H₂5-1010¹² - 10¹³
Acetylene Addition4-chlorophenylvinyl• + C₂H₂Chlorinated phenylbutadienyl•2-510¹¹ - 10¹²
Cyclization/AromatizationChlorinated phenylbutadienyl•Dichloronaphthalene + H•20-3010¹³ - 10¹⁴

This is a representative table based on analogous reaction systems. Specific parameters for this compound would require detailed modeling.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of reactions involving this compound. For cycloaddition reactions, such as the Diels-Alder reaction, the regiochemical outcome can be rationalized and predicted by analyzing the frontier molecular orbitals (FMOs) and local reactivity indices of the reactants. nih.govrsc.orgmdpi.com

The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound) governs the reaction. The relative magnitudes of the orbital coefficients on the reacting atoms determine the preferred orientation of addition. DFT-based reactivity descriptors, such as the Fukui functions and local electrophilicity/nucleophilicity indices, can provide a more quantitative prediction of regioselectivity. mdpi.com

For stereoselective reactions, computational methods can be used to calculate the energies of the different transition states leading to the various stereoisomers. rsc.orgrsc.org The stereochemical outcome is then predicted based on the Boltzmann distribution of the transition state energies.

An illustrative table for predicting the regioselectivity of a hypothetical Diels-Alder reaction between an unsymmetrical diene and this compound is shown below, based on the analysis of local reactivity indices.

ReactantReactive SiteFukui Function (f⁻) for Nucleophilic AttackFukui Function (f⁺) for Electrophilic AttackPredicted Interaction
Unsymmetrical DieneC10.40.1C1 (diene) with Cβ (alkyne)
C40.20.05
This compoundCα (alkyne)0.150.3C4 (diene) with Cα (alkyne)
Cβ (alkyne)0.050.5

This is a representative table illustrating the application of conceptual DFT. The values are hypothetical.

Advanced Applications in Materials Science and Organic Electronics

4-Chlorophenylacetylene as a Building Block for Functional Materials

This compound serves as a versatile monomer for the synthesis of functional polymers with tailored properties. The presence of the acetylene (B1199291) group allows for polymerization through various methods, including transition metal-catalyzed reactions, to form poly(this compound). The resulting polymer possesses a conjugated backbone, which is fundamental to its electronic and photophysical properties. The chlorine substituent on the phenyl ring influences the polymer's solubility, thermal stability, and electronic characteristics.

The polymerization of monosubstituted acetylenes, such as this compound, can be achieved using catalysts based on transition metals like rhodium (Rh) and palladium (Pd). These methods can lead to the formation of stereoregular polymers with controlled molecular weights and narrow polydispersity, which is crucial for predictable material performance. The properties of the resulting poly(this compound) can be further modified through post-polymerization reactions, offering a pathway to a diverse range of functional materials.

Synthesis of Supramolecular Assemblies

The concept of supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, has been explored to create highly ordered and functional architectures. While direct studies on the supramolecular assembly of this compound itself are not extensively documented, the principles of molecular self-assembly can be applied to its derivatives. The 4-chlorophenyl group can participate in various non-covalent interactions that drive the formation of supramolecular structures.

For instance, in a study of a triazole derivative containing a 4-chlorophenyl moiety, the crystal structure was stabilized by a network of weak hydrogen bonds, chalcogen bonds, and other unorthodox non-bonded contacts. nih.govresearchgate.net These interactions, including C-H···π and halogen bonding, cooperatively guide the molecules to self-assemble into a well-defined three-dimensional architecture. nih.govresearchgate.net Such findings suggest that polymers and oligomers derived from this compound could be designed to self-assemble into ordered nanostructures like fibers, sheets, or vesicles, driven by similar intermolecular forces. The formation of these ordered structures can significantly impact the material's bulk properties, including its charge transport and photoluminescent characteristics.

Development of Materials for Organic Electronics

The field of organic electronics leverages the electronic and optical properties of carbon-based materials to create devices such as transistors, solar cells, and light-emitting diodes. Polyacetylenes, as a class of conjugated polymers, have been at the forefront of this field since the discovery of their high electrical conductivity upon doping. wikipedia.org Substituted polyacetylenes, including poly(this compound), offer the advantage of improved processability and tunable properties compared to the parent polyacetylene.

Luminescent Polyacetylenes (LEPAs)

Luminescent polyacetylenes are a class of materials that exhibit light emission upon excitation, making them suitable for applications in displays and lighting. While monosubstituted polyacetylenes are often non-emissive due to unfavorable excited state energetics, the introduction of specific substituents can induce luminescence. researchgate.net

Research into luminescent polymers has shown that attaching chromophores to a polyacetylene backbone can lead to materials with interesting photophysical properties. For example, a study on phenothiazinyl merocyanine (B1260669) substituted polyacetylenes demonstrated that these polymers are luminescent in solution and, in some cases, in the solid state. researchgate.netresearchgate.net Although this research did not specifically use this compound, it provides a blueprint for creating luminescent polyacetylenes. By analogy, one could envision synthesizing copolymers of this compound with a luminescent co-monomer or functionalizing the poly(this compound) chain with emissive side groups to produce novel LEPAs. The chloro-substituent in such a polymer could influence the emission wavelength and quantum efficiency.

Conductive Organic Polymers

Polyacetylene became a landmark material in polymer science with the discovery that its electrical conductivity could be dramatically increased through a process called doping. wikipedia.org This process involves exposing the polymer to oxidizing (p-type) or reducing (n-type) agents, which introduces charge carriers into the conjugated backbone.

Undoped trans-polyacetylene has a conductivity of approximately 4.4×10⁻⁵ Ω⁻¹cm⁻¹, while the cis-isomer has an even lower conductivity of 1.7×10⁻⁹ Ω⁻¹cm⁻¹. wikipedia.org Upon doping, for instance with iodine, the conductivity can increase by several orders of magnitude, reaching values comparable to some metals. wikipedia.org

PolymerDopantConductivity (Ω⁻¹cm⁻¹)
trans-PolyacetyleneNone4.4×10⁻⁵
cis-PolyacetyleneNone1.7×10⁻⁹
PolyacetyleneBromine0.5
PolyacetyleneIodine38

This table is based on data for unsubstituted polyacetylene and serves as a general reference for the effect of doping on this class of polymers. wikipedia.org

Application in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes are solid-state devices that utilize organic compounds as the emissive layer. The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL).

Polymers are attractive materials for OLEDs due to their potential for solution-based processing, which can lead to lower manufacturing costs. Polymer-based OLEDs (PLEDs) often exhibit high thermal stability. researchgate.net The development of OLEDs has progressed through several generations of emitter materials, from fluorescent (first generation) to phosphorescent (second generation) and thermally activated delayed fluorescence (TADF) materials (third generation), each offering improvements in efficiency. researchgate.net

While there is a lack of specific reports detailing the use of poly(this compound) as the primary emissive material in an OLED, its properties as a conjugated polymer suggest its potential as a host material in the emissive layer or as a component in charge-transporting layers. As a host material, it could be doped with a suitable emissive guest molecule. The wide bandgap that is typical for many polyacetylenes could allow for efficient energy transfer to the guest, which would then be responsible for light emission. The chlorine substituent would likely influence the energy levels of the polymer, which is a critical factor in designing efficient OLED device architectures. Further research is needed to explore the electroluminescent properties of polymers derived from this compound and to evaluate their performance in OLED devices.

Derivatization and Complex Molecule Synthesis

Post-Polymerization Functionalization Strategies

Polymers derived from 4-chlorophenylacetylene, primarily poly(this compound), offer a robust platform for post-polymerization modification. The presence of the chlorine atom on each phenyl ring unit allows for a variety of cross-coupling reactions to introduce diverse functionalities along the polymer backbone.

Two prominent strategies for the functionalization of poly(this compound) are the Suzuki and Sonogashira coupling reactions. These palladium-catalyzed reactions are highly efficient and tolerant of a wide range of functional groups, making them ideal for polymer modification.

Suzuki Coupling: This reaction involves the coupling of the chlorophenyl groups of the polymer with various arylboronic acids. This method allows for the introduction of a wide array of aryl and heteroaryl groups, thereby tuning the optical and electronic properties of the resulting polymer. For instance, reacting poly(this compound) with different phenylboronic acids can yield polymers with tailored conjugation lengths and photoluminescent characteristics.

Sonogashira Coupling: The Sonogashira reaction provides a powerful tool for introducing alkyne-containing side chains onto the polymer. This is achieved by coupling the chlorophenyl units with terminal alkynes. This strategy is particularly useful for creating highly conjugated and branched polymer structures. The introduction of terminal alkyne functionalities also opens up possibilities for further "click" chemistry modifications.

Coupling ReactionReagentsCatalyst SystemFunctional Group Introduced
Suzuki CouplingArylboronic acidsPd(PPh₃)₄ / BaseAryl groups
Sonogashira CouplingTerminal alkynesPd(PPh₃)₂Cl₂ / CuI / BaseAlkynyl groups

These post-polymerization functionalization techniques provide a versatile and efficient means to synthesize a library of functional polymers from a single parent polymer, poly(this compound), enabling the development of materials with tailored properties for various applications.

Incorporation into Biologically Relevant Scaffolds (e.g., Phosphonates, Selenides)

The unique electronic and structural features of the this compound moiety have led to its incorporation into molecules of biological interest, including phosphonates and selenides.

Phosphonates: The synthesis of phosphonate-containing compounds from this compound can be achieved through various methods, including the hydrophosphonylation of the alkyne. This reaction involves the addition of a P-H bond across the carbon-carbon triple bond, typically catalyzed by transition metals or initiated by radicals. The resulting vinylphosphonates can serve as key intermediates in the synthesis of more complex biologically active molecules. For example, α-aminophosphonates, which are structural analogues of α-amino acids, can be synthesized from aldehydes, amines, and phosphites, where a 4-ethynylphenyl group (derivable from this compound) can be part of the aldehyde component.

Selenides: The incorporation of selenium into organic molecules often imparts interesting biological activities. This compound can serve as a substrate for the synthesis of organoselenium compounds. One common approach is the addition of selenium-containing reagents, such as selenyl halides or diselenides, across the alkyne bond. These reactions can lead to the formation of vinyl selenides. For instance, the reaction of this compound with benzeneselenenyl chloride can yield a β-chlorovinyl selenide (B1212193), a versatile intermediate for further synthetic transformations.

ScaffoldSynthetic MethodKey Intermediate
PhosphonatesHydrophosphonylationVinylphosphonates
SelenidesElectrophilic addition of selenium reagentsVinyl selenides

The ability to incorporate the this compound unit into these scaffolds allows for the exploration of new chemical space in drug discovery and development.

Synthesis of Polyheterocyclic Arenes

This compound is a valuable building block in the construction of a variety of polyheterocyclic aromatic compounds, which are core structures in many pharmaceuticals and functional materials. The terminal alkyne functionality is particularly amenable to cycloaddition and annulation reactions.

Quinolines: The Friedländer annulation is a classic method for quinoline (B57606) synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.gov While not a direct reaction with this compound, derivatives of this compound that contain a carbonyl group can be utilized in this synthesis.

Isoquinolines: The Larock cyclization provides a route to isoquinolines through the palladium-catalyzed coupling of terminal alkynes with o-iodobenzaldimines, followed by a copper-catalyzed cyclization. organic-chemistry.orgorganic-chemistry.org In this reaction, this compound can serve as the terminal alkyne component, leading to the formation of isoquinolines bearing a 4-chlorophenyl substituent. This method is highly versatile and allows for the synthesis of a wide range of substituted isoquinolines. organic-chemistry.orgorganic-chemistry.org

Thiophenes: The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur. organic-chemistry.org While this compound is not a direct reactant, its derivatives containing a suitable carbonyl or nitrile functionality could be employed in this synthesis.

Pyridines: The Bohlmann-Rahtz pyridine (B92270) synthesis involves the condensation of an enamine with an ethynyl (B1212043) ketone. wikipedia.orgorganic-chemistry.org A ketone derivative of this compound could serve as the ethynyl ketone component in this reaction, leading to the formation of pyridines substituted with a 4-chlorophenyl group.

HeterocycleSynthetic MethodRole of this compound
QuinolinesFriedländer AnnulationAs a derivative with a carbonyl group
IsoquinolinesLarock CyclizationAs the terminal alkyne component
ThiophenesGewald ReactionAs a derivative with a carbonyl or nitrile group
PyridinesBohlmann-Rahtz SynthesisAs a derivative with a ketone functionality

The use of this compound and its derivatives in these cyclization strategies provides access to a diverse range of complex heterocyclic systems.

Design of Highly Functionalized Alkyl Sulfones

Alkyl sulfones are an important class of compounds with applications in medicinal chemistry and materials science. This compound can be utilized as a starting material for the synthesis of highly functionalized alkyl sulfones through various synthetic routes.

A key strategy involves the addition of sulfonyl-containing reagents across the alkyne bond. For instance, the reaction of this compound with sulfonyl chlorides in the presence of a suitable catalyst can lead to the formation of β-chlorovinyl sulfones. These intermediates are versatile and can undergo further reactions, such as nucleophilic substitution of the chlorine atom, to introduce additional functionality.

Another approach is the synthesis of β-ketosulfones. These compounds can be prepared by the reaction of an α-haloketone with a sulfinate salt. While not a direct use of this compound, it can be a precursor to either the α-haloketone or the sulfinate component. For example, Friedel-Crafts acylation of chlorobenzene (B131634) with a suitable acyl chloride can produce a ketone that can be halogenated to an α-haloketone.

Sulfone TypeSynthetic StrategyKey Intermediate/Reactant
Vinyl SulfonesAddition of sulfonyl chlorides to the alkyneβ-chlorovinyl sulfone
β-KetosulfonesReaction of α-haloketones with sulfinates4-chlorophenyl-containing α-haloketone or sulfinate

These methods demonstrate the utility of this compound as a precursor for the synthesis of complex and highly functionalized alkyl sulfones.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems

The development of highly efficient and selective catalytic systems is paramount for expanding the synthetic utility of 4-chlorophenylacetylene. While traditional palladium-based catalysts are effective for transformations like the Sonogashira coupling, future research is focused on creating more sustainable, robust, and cost-effective alternatives. chemicalbook.com

Key areas of exploration include:

Earth-Abundant Metal Catalysts: Research into catalysts based on copper, nickel, and iron is gaining traction. These metals offer a more sustainable and economical alternative to precious metals like palladium. For instance, novel catalysts featuring dual-metal cores, such as copper ions held in a polymeric carbon nitride structure, have shown high efficiency and selectivity in cross-coupling reactions. sciencedaily.com These systems can lower the activation energy and improve product yields. sciencedaily.com

Heterogeneous Catalysts: The design of solid-phase catalysts, where the catalytic species is immobilized on a support, is a major goal. This approach simplifies catalyst recovery and reuse, reducing waste and product contamination. Future work will likely involve developing novel supports and optimizing the anchoring of catalytic centers to enhance stability and activity in reactions involving this compound.

A comparative look at emerging catalytic trends is presented below.

Catalyst TypeKey Features & Research FocusPotential Advantages for this compound Chemistry
Geminal Atom Catalysts (GACs) Feature two adjacent metal cores (e.g., copper ions) on a support material. sciencedaily.comIncreased efficiency, higher yields, improved selectivity, and a significantly lower carbon footprint compared to conventional catalysts. sciencedaily.com
Heterogeneous Catalysts Immobilized on solid supports for easy recovery and reuse.Enhanced sustainability, reduced metal leaching into products, suitability for continuous flow processes.
Multitask Catalysts Capable of catalyzing multiple reaction steps or controlling selectivity in multicomponent reactions. mdpi.comImproved atom economy, reduced waste, simplified purification processes, and access to complex molecular architectures in a single step. mdpi.com

Development of Sustainable Synthetic Methodologies

In line with the principles of green chemistry, future research aims to overhaul synthetic routes involving this compound to minimize environmental impact. samipubco.com This involves a holistic approach that considers solvents, energy input, and atom economy. nih.gov

Promising research directions include:

Green Solvents: The pharmaceutical and chemical industries are moving away from hazardous organic solvents. mdpi.com Research is focused on utilizing benign alternatives like water, ethanol, glycerol, or ionic liquids for reactions with this compound. mdpi.commdpi.com

Energy-Efficient Synthesis: Microwave-assisted and ultrasonic-assisted synthesis are being explored to accelerate reaction rates, reduce reaction times, and lower energy consumption. mdpi.comrasayanjournal.co.in These techniques offer rapid and uniform heating, often leading to higher product yields and purity. mdpi.com

Flow Chemistry: Continuous flow reactors provide significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. Integrating flow chemistry for the synthesis and transformation of this compound could lead to more efficient and automated production processes. samipubco.com

Atom Economy: Multicomponent reactions (MCRs) are a cornerstone of sustainable synthesis, as they combine three or more reactants in a single operation to form a product that incorporates most or all of the starting materials. rasayanjournal.co.in Designing novel MCRs that utilize this compound as a key building block is a significant area for future research.

The table below summarizes key green chemistry approaches and their potential application.

Green MethodologyPrinciple & Focus AreaApplication to this compound
Microwave-Assisted Synthesis Utilizes microwave irradiation for rapid, volumetric heating. mdpi.comFaster reaction rates, reduced side reactions, and improved yields in cross-coupling and cycloaddition reactions. mdpi.com
Biocatalysis Employs enzymes as catalysts for highly selective transformations. nih.govPotential for stereoselective modifications of this compound derivatives under mild, aqueous conditions.
Mechanochemistry Uses mechanical force (e.g., ball milling) to induce chemical reactions, often without solvents. nih.govSolvent-free synthesis of derivatives and materials, reducing waste and simplifying workup procedures. nih.gov
Solvent-Free Reactions Conducts reactions in the absence of a solvent, often by grinding or melting reactants together. rasayanjournal.co.inMinimizes solvent waste, offering a cleaner reaction profile and easier product isolation. rasayanjournal.co.in

Advanced Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Future research will increasingly rely on advanced, in situ characterization techniques to monitor reactions involving this compound in real-time. spectroscopyonline.com

Key techniques and their applications include:

In Situ Spectroscopy: Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel. fu-berlin.de This provides invaluable data on reaction kinetics, helps identify transient intermediates, and enables rapid optimization of reaction conditions. spectroscopyonline.comfu-berlin.de

Real-Time Mass Spectrometry: The high sensitivity of mass spectrometry can be harnessed for real-time analysis of reaction mixtures, allowing for the detection of low-concentration intermediates and byproducts. fu-berlin.de This is particularly useful for understanding complex catalytic cycles.

Combined Techniques: The future lies in combining multiple in situ techniques. For example, coupling X-ray powder diffraction (XRPD) with Raman spectroscopy can provide simultaneous information on changes in the solid state (e.g., catalyst structure, crystalline intermediates) and the molecular level during a reaction. chemrxiv.org This is especially powerful for studying mechanochemical reactions or transformations involving solid-phase materials. chemrxiv.orgirb.hr

Design of New Materials with Tailored Properties

As a rigid, functionalized building block, this compound holds significant potential for the creation of advanced organic materials. Future research will focus on leveraging its unique electronic and structural features to design materials with specific, tailored properties for a range of applications.

Areas of focus are:

Conjugated Polymers: The polymerization of this compound and its derivatives can yield conjugated polymers with interesting optical and electronic properties. Future work will involve using controlled polymerization techniques to precisely define the polymer's molecular weight, structure, and monomer sequence. mdpi.com This control is essential for tuning the material's bandgap and charge transport properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors. mdpi.commdpi.com

Functional Copolymers: Incorporating this compound into various copolymer architectures (e.g., block, graft, or star-shaped polymers) can impart specific functionalities. mdpi.com The chloro- and alkyne groups serve as versatile handles for post-polymerization modification, allowing for the attachment of other functional groups to fine-tune properties like solubility, self-assembly behavior, and sensor response.

Porous Organic Frameworks: The rigid, linear structure of this compound makes it an attractive building block for creating crystalline, porous materials like covalent organic frameworks (COFs). These materials could be designed for applications in gas storage, separation, and heterogeneous catalysis. chemrxiv.org

Interdisciplinary Research with Computational Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult to obtain through experiments alone. escholarship.org Interdisciplinary research combining theoretical calculations with experimental work will be crucial for advancing the chemistry of this compound.

Future research will leverage computational methods to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be used to map out the energy profiles of reaction pathways. researchgate.netmaterialsciencejournal.org This allows researchers to understand the role of catalysts, predict the most likely reaction products, and identify key transition states, thereby guiding the design of more efficient synthetic routes. escholarship.org

Predict Molecular Properties: Computational tools can predict the structural, electronic, and spectroscopic properties of novel molecules derived from this compound before they are synthesized. researchgate.net This includes calculating HOMO/LUMO energy levels to estimate electronic properties, predicting UV-Vis spectra, and assessing the stability of different conformations. researchgate.net This predictive power accelerates the discovery of new materials with desired functionalities. rsc.org

Design Novel Catalysts: Computational screening can be used to rapidly evaluate potential new catalysts for reactions involving this compound. By modeling the interaction between the substrate and the catalyst, researchers can predict catalytic activity and selectivity, focusing experimental efforts on the most promising candidates.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 4-chlorophenylacetylene in organic chemistry?

  • Answer: this compound is widely used as a building block in cross-coupling and cyclization reactions. For example, it participates in gold-catalyzed alkynylative cyclizations with allenoates to synthesize β-alkynyl-γ-butenolides, achieving yields up to 95% under optimized conditions . It also serves as a reactant in copper-catalyzed alkynylation of halogenated imines to produce propargylamines, demonstrating versatility in forming C–C bonds .

Q. How is this compound characterized to confirm its structural identity and purity?

  • Answer: Characterization typically involves 1H NMR spectroscopy (e.g., δ 7.26–7.38 ppm for aromatic protons in CDCl₃) , mass spectrometry (molecular ion peak at m/z 136.58 for C₈H₅Cl), and chromatographic techniques (HPLC or GC) to assess purity . Impurity profiling may reference related chlorinated byproducts, such as (4-chlorophenyl)(4-hydroxyphenyl)methanone, identified via comparative chromatography .

Q. What safety precautions are critical when handling this compound?

  • Answer: While specific storage data are limited, general protocols for acetylenes apply: use inert atmospheres (e.g., N₂ or Ar) to prevent oxidation, avoid moisture, and employ personal protective equipment (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How does the choice of catalyst influence the reactivity of this compound in alkynylation reactions?

  • Answer: Catalysts dictate reaction pathways. For instance:

  • Gold catalysts enable visible light-mediated cyclizations by promoting alkyne activation and regioselective bond formation .
  • Copper(I) oxide (Cu₂O) facilitates coupling with imines via a radical mechanism, as shown in propargylamine synthesis .
    Comparative studies using Pd, Ni, or Au complexes may reveal differences in yield and selectivity, requiring controlled stoichiometry and solvent optimization.

Q. What strategies resolve contradictions in reported reaction yields involving this compound?

  • Answer: Discrepancies often arise from variations in catalyst loading , substrate ratios , or reaction time . For example, adjusting the molar ratio of this compound to imine (1.2:1) in Cu₂O-catalyzed reactions improved yields to 74% . Systematic control experiments (e.g., kinetic studies or spectroscopic monitoring) and advanced analytics (e.g., in-situ IR) can identify critical parameters .

Q. How can reaction conditions be optimized for synthesizing β-alkynyl-γ-butenolides using this compound?

  • Answer: Key optimizations include:

  • Solvent selection (polar aprotic solvents enhance gold catalyst activity).
  • Light intensity modulation to control radical intermediates in photoredox cycles .
  • Temperature control (room temperature avoids side reactions in sensitive systems).
    Evidence from cyclization reactions shows that maintaining a 1:1 stoichiometry between this compound and allenoates maximizes efficiency .

Q. What analytical methods are employed to detect and quantify impurities in this compound-derived products?

  • Answer: Impurities such as halogenated byproducts or unreacted starting materials are analyzed via:

  • High-resolution mass spectrometry (HRMS) for exact mass identification .
  • Reverse-phase HPLC with UV detection, calibrated against reference standards like fenofibric acid derivatives .
  • 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in complex mixtures .

Methodological Notes

  • Synthetic Protocols: Always validate reaction setups with inert gas purges (e.g., Ar) to prevent alkyne dimerization .
  • Data Reproducibility: Document catalyst batch numbers and solvent purity, as trace moisture or oxygen can alter outcomes .
  • Ethical Compliance: Adhere to institutional guidelines for hazardous waste disposal, particularly for halogenated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.